Phenylalanylmethylchloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylalanylmethylchloride can be synthesized through several methods. One common approach involves the reaction of phenylalanine with chloromethyl ketone under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The process involves the chlorination of the phenylalanine derivative to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound while minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: Phenylalanylmethylchloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylalanine derivatives with ketone or carboxylic acid functional groups.
Reduction: Production of phenylalanine derivatives with amine or alcohol functional groups.
Substitution: Generation of phenylalanine derivatives with various substituted functional groups.
Scientific Research Applications
Phenylalanylmethylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein modification.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It finds applications in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of phenylalanylmethylchloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of chymotrypsinogen B by binding to its active site, thereby preventing substrate access and subsequent enzymatic activity. This inhibition can modulate various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the chloromethyl group.
Phenylalanine methyl ester: A derivative of phenylalanine with a methyl ester functional group instead of the chloromethyl group.
Phenylalanine ethyl ester: Another derivative with an ethyl ester functional group.
Uniqueness: Phenylalanylmethylchloride is unique due to its chloromethyl functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and receptors, making it a valuable tool in biochemical and pharmacological research .
Properties
IUPAC Name |
3-amino-1-chloro-4-phenylbutan-2-one;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.BrH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFGYPVFEHBOBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)CCl)N.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25487-25-6 | |
Record name | NSC290072 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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